molecular formula C12H16ClNO2S B13063573 [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride

[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride

Cat. No.: B13063573
M. Wt: 273.78 g/mol
InChI Key: JYVODJJWQQXLNJ-UHFFFAOYSA-N
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Description

[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO2S . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonyl chloride group attached to a phenyl ring substituted with a piperidine moiety. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(Piperidin-1-yl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl\text{4-(Piperidin-1-yl)phenylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride→[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as .

    Oxidation: Oxidative reactions can convert the piperidine ring to piperidinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in the presence of a base.

    Reduction: or .

    Oxidation: or .

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Enzyme Inhibition: Potential use in the development of enzyme inhibitors due to its reactive sulfonyl chloride group.

Medicine:

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

Mechanism of Action

The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • 4-(Piperidin-1-yl)phenylmethanol
  • 4-(Piperidin-1-yl)benzenesulfonyl chloride
  • 4-(Piperidin-1-yl)phenylacetic acid

Comparison:

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

(4-piperidin-1-ylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C12H16ClNO2S/c13-17(15,16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

JYVODJJWQQXLNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl

Origin of Product

United States

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